2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(3-methylphenoxy)propyl bromide with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired benzodiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-CHLOROBENZYL)SULFANYL]-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-8-[(4-METHYLBENZYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a benzodiazole ring and a sulfanyl group
Properties
IUPAC Name |
2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLNZPPKYQUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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